

Technical Guide to the Physicochemical Properties of Benzamidoxime

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzamidoxime**

Cat. No.: **B3150715**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling point data for **benzamidoxime**, along with detailed experimental protocols for its synthesis. The information is intended to support research and development activities where **benzamidoxime** may be used as a key starting material or intermediate.

Physicochemical Data: Melting and Boiling Points

The accurate determination of melting and boiling points is crucial for the identification, purification, and handling of chemical compounds. Below is a summary of reported values for **benzamidoxime** from various commercial and literature sources.

Melting Point Data

The melting point of **benzamidoxime** is consistently reported in the range of 72-80 °C. Variations in this range can be attributed to the purity of the substance. One source reports a significantly higher melting point, which may be an outlier or refer to a different polymorph. The melting point of the hydrochloride salt is notably lower than the free base.

Compound	Purity	Melting Point (°C)	Source
Benzamidoxime	97%	74-78	Sigma-Aldrich
Benzamidoxime	95%	72-76	Thermo Scientific Alfa Aesar[1]
Benzamidoxime	Min. 98.0%	77	Lab Pro Inc[2]
Benzamidoxime	≥98.0%	77	TCI America[3]
Benzamidoxime	Not specified	79-80	Crystallized product[4]
Benzamidoxime	Not specified	198	ECHEMI[5]
Benzamidoxime hydrochloride	Not specified	60	Guidechem[6]

Boiling Point Data

Boiling point data for **benzamidoxime** is less commonly reported, likely due to its thermal instability at higher temperatures. The available data indicates a high boiling point at atmospheric pressure and a significantly lower boiling point under vacuum.

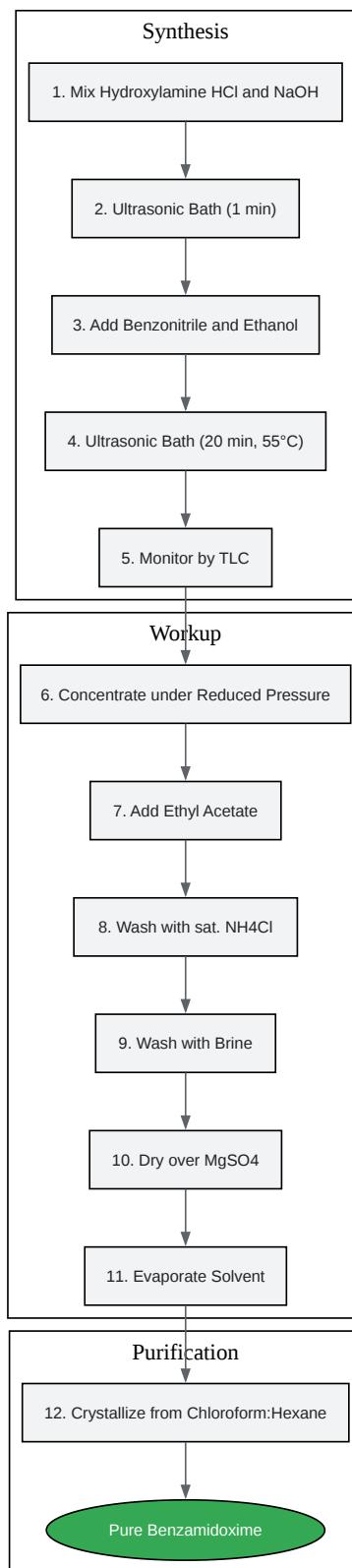
Compound	Pressure	Boiling Point (°C)	Source
Benzamidoxime	0.1 mmHg	85	ECHEMI[5]
Benzamidoxime	760 mmHg	307.4	Guidechem[6]

Experimental Protocols

The following sections detail methodologies for the synthesis of **benzamidoxime** and its derivatives.

Synthesis of Benzamidoxime via Ultrasonic Irradiation

This protocol describes a method for the synthesis of **benzamidoxime** from a nitrile using hydroxylamine hydrochloride with the assistance of ultrasound.[4]


Materials:

- Benzonitrile
- Hydroxylamine hydrochloride
- Sodium hydroxide
- Ethanol
- Ethyl acetate
- Saturated ammonium chloride solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO_4)
- Chloroform
- Hexane

Procedure:

- To a 25 mL round-bottomed flask, add hydroxylamine hydrochloride (1.5 equivalents) and sodium hydroxide (1.5 equivalents).
- Place the flask in an ultrasonic bath for 1 minute or until the cessation of effervescence.
- Add benzonitrile (1.0 equivalent) and ethanol (20 mL) to the flask.
- Irradiate the reaction mixture in the ultrasonic bath at a temperature of 55 ± 5 °C for 20 minutes.
- Monitor the reaction completion using thin-layer chromatography (TLC) with ethyl acetate as the eluent.
- Upon completion, concentrate the reaction mixture under reduced pressure.

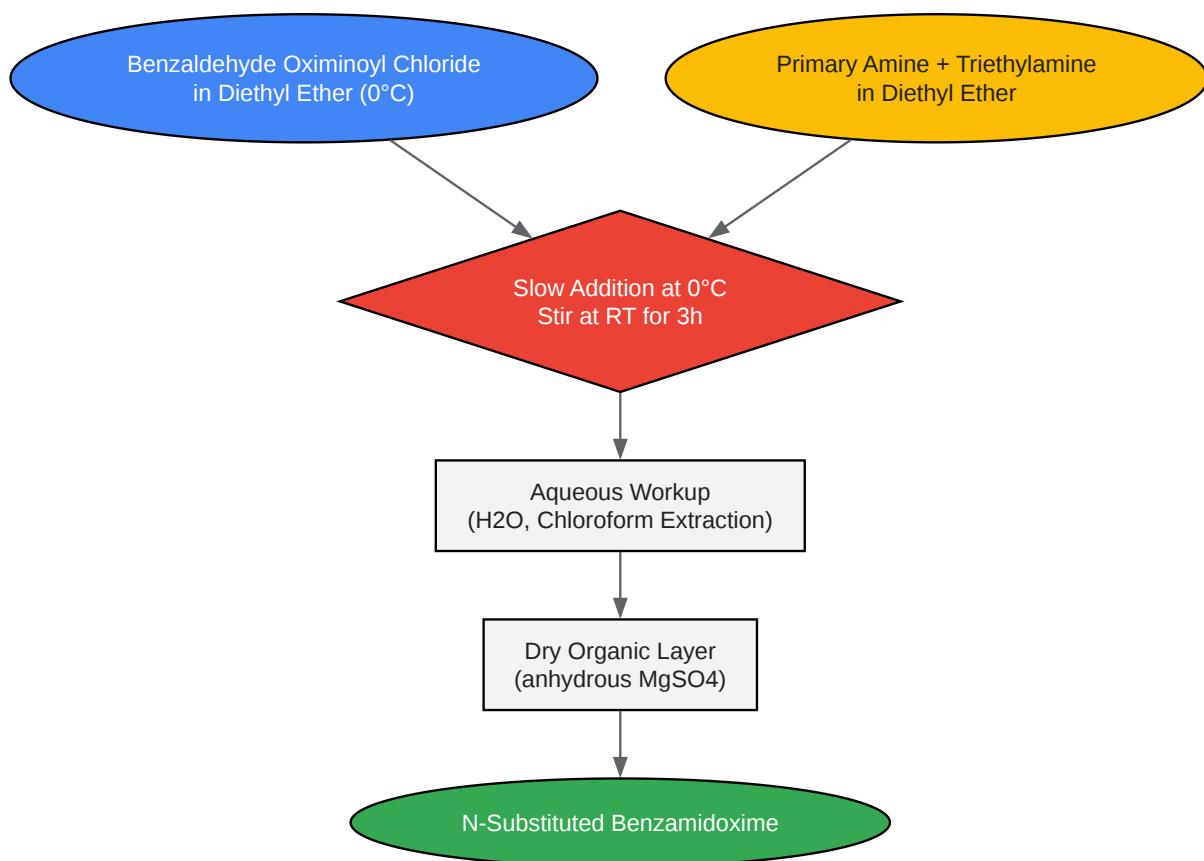
- To the resulting biphasic system, add ethyl acetate (70 mL).
- Wash the organic layer with saturated ammonium chloride solution (2 x 40 mL) followed by brine (2 x 40 mL).
- Dry the organic layer over anhydrous MgSO_4 .
- Remove the solvent using a rotary evaporator.
- Crystallize the crude product from a chloroform:hexane (90:10) mixture to yield pure **benzamidoxime**.^[4]

[Click to download full resolution via product page](#)

Caption: Workflow for the Synthesis and Purification of **Benzamidoxime**.

General Procedure for the Synthesis of N-Substituted Benzamidoximes

This protocol provides a general method for the synthesis of N-substituted **benzamidoximes** from a benzaldehyde oximinoyl chloride precursor.^[7]


Materials:

- Benzaldehyde oximinoyl chloride
- Primary amine (e.g., methylamine)
- Triethylamine
- Diethyl ether
- Chloroform
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve benzaldehyde oximinoyl chloride in diethyl ether and cool the solution to 0 °C in an ice bath.
- Slowly add a solution of the primary amine and triethylamine in diethyl ether to the cooled benzaldehyde oximinoyl chloride solution, maintaining the temperature at 0 °C.
- After the addition is complete, stir the reaction mixture at room temperature for 3 hours.
- Dilute the mixture with water.
- Separate the aqueous layer and extract it three times with chloroform.
- Combine the organic extracts and wash them three times with water.
- Dry the combined organic layer over anhydrous magnesium sulfate.

- Remove the solvent to obtain the N-substituted **benzamidoxime**.

[Click to download full resolution via product page](#)

Caption: General Synthesis Pathway for N-Substituted **Benzamidoximes**.

Thermal Decomposition

Thermal decomposition of **benzamidoxime** can lead to the release of irritating gases and vapors, including nitrogen oxides (NO_x), carbon monoxide (CO), and carbon dioxide (CO₂).^[8] Therefore, it is crucial to handle this compound with appropriate safety precautions, especially at elevated temperatures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzamidoxime, 95% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 2. labproinc.com [labproinc.com]
- 3. Benzamidoxime 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. scispace.com [scispace.com]
- 5. echemi.com [echemi.com]
- 6. Page loading... [guidechem.com]
- 7. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]
- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Technical Guide to the Physicochemical Properties of Benzamidoxime]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3150715#benzamidoxime-melting-point-and-boiling-point-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com